Fumaric acid (disodium), also known as disodium fumarate, is a sodium salt derived from fumaric acid, a naturally occurring organic compound. It is recognized for its applications in food and pharmaceuticals, particularly as an acidity regulator and buffering agent. The compound's chemical formula is with a molecular weight of approximately 160.04 g/mol. Disodium fumarate is characterized by its white crystalline appearance and high solubility in water, making it useful in various scientific and industrial applications.
Disodium fumarate is classified under organic sodium salts. It is produced through the neutralization of fumaric acid with sodium carbonate, resulting in a compound that retains the functional properties of fumaric acid while enhancing its solubility and usability in aqueous solutions. The compound is listed under the CAS number 17013-01-3 and has various synonyms including sodium fumarate and fumaric acid disodium salt.
Disodium fumarate can be synthesized through the following method:
This method ensures a high yield of the desired product while maintaining purity.
The synthesis typically requires careful control of temperature and pH to prevent degradation of the fumaric acid and ensure complete neutralization. The reaction can be represented as follows:
Disodium fumarate participates in various chemical reactions typical of carboxylate salts, including:
These reactions are significant for its applications in organic synthesis and food chemistry.
Disodium fumarate acts primarily as a buffering agent in biological systems, helping to maintain pH stability. Its mechanism involves:
This property is particularly valuable in biochemical applications where maintaining pH is critical.
Disodium fumarate has several scientific uses, including:
The industrial production of fumaric acid derivatives, including disodium fumarate, has undergone a significant transformation from petrochemical dependence to biotechnological innovation. Initially, fumaric acid was synthesized via catalytic isomerization of maleic acid derived from n-butane or benzene oxidation, with global maleic anhydride capacity exceeding 1.8 million tons annually in 2007, of which ~3% (90,000 tons) was converted to fumaric acid [2] [6]. This petroleum-based method dominated the 20th century due to its cost efficiency, but rising oil prices and environmental concerns spurred renewed interest in bio-based production. Historically, Pfizer operated a fungal fermentation process (Rhizopus arrhizus) in the 1940s, yielding ~4,000 tons annually, but discontinued it due to economic constraints [2] [8].
Contemporary bioproduction leverages filamentous fungi (primarily Rhizopus spp.) through submerged fermentation. Key advancements include:
Table 1: Evolution of Fumaric Acid Production Methods
Era | Method | Key Feedstock | Max Titer/Yield | Limitations |
---|---|---|---|---|
1940s–1970s | Fungal fermentation | Glucose | ~40 g/L (Pfizer process) | Low yield; high cost |
1970s–2000s | Petrochemical synthesis | n-Butane/Benzene | 90,000 tons/year | Non-renewable; toxic byproducts |
2010s–present | Advanced bioprocessing | Lignocellulose | 195.4 g/L (fed-batch) | Scalability; purification costs |
Disodium fumarate (E297) serves dual roles as a food additive and chemical precursor. In the food industry, it functions as an acidulant, preservative, and flavor enhancer due to its high acidity (pKa₁ = 3.03) and low hygroscopicity. It is 1.5 times stronger than citric acid, enabling lower usage in baked goods, beverages, and confectionery while extending shelf-life via pH control (optimal pH ~3.0) [4] [5] [9]. Its low solubility (0.63 g/L at 25°C) is mitigated in commercial applications using cold water-soluble (CWS) formulations with wetting agents [4].
Industrially, disodium fumarate is a precursor for:
Table 2: Functional Properties of Disodium Fumarate in Food Applications
Function | Mechanism | Example Products | Advantage vs. Alternatives |
---|---|---|---|
Acidulant | pH reduction (pKa₁ 3.03) | Beverages, baked goods | 1.5× stronger than citric acid |
Flavor enhancer | Persistent sourness; masks off-notes | Chewing gum, candies | Non-hygroscopic; stable texture |
Preservative | Disruption of microbial cell membranes | Fresh meats, tortillas | Effective at pH 3.0–4.5 |
Leavening agent | Reaction with baking soda (CO₂ release) | Bread, cakes | Controlled release; no aftertaste |
Despite advancements, critical gaps persist in bioprocess scalability and strain engineering:
Priority research areas include:
Table 3: Key Research Gaps and Proposed Solutions
Research Gap | Current Challenge | Innovative Approach | Potential Impact |
---|---|---|---|
Morphological instability | Pellet size variability in bioreactors | CRISPR-based morphology regulators | ↑ Oxygen transfer; ↓ ethanol byproduct |
Low metabolic flux to fumarate | Competition with ethanol/succinate pathways | Knockout of frd1/frd2 (fumarate reductases) | ↑ Yield to >0.85 g/g glucose |
High purification costs | Calcium fumarate precipitation & acidification | In situ separation via reactive extraction | ↓ Downstream costs by 30–40% |
Lignocellulose inhibitor sensitivity | Furfural/HMF inhibition in Rhizopus | Engineered detoxification pathways | Enable use of agri-waste feedstocks |
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